1-Deoxydihydroceramide
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Overview
Description
1-Deoxydihydroceramide is a sphingolipid, a type of lipid molecule that plays a crucial role in cellular processes. Unlike typical sphingolipids, this compound lacks a hydroxyl group at the first carbon position, which significantly alters its biological functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Deoxydihydroceramide typically involves the acylation of 1-deoxysphinganine. This process can be carried out using various acylating agents under controlled conditions. For instance, the reaction can be performed in the presence of ceramide synthases (CerS), which facilitate the acylation of sphingoid bases .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. the compound can be synthesized in bulk using optimized laboratory methods. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the desired product’s quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-Deoxydihydroceramide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can exhibit different biological activities. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield fully saturated compounds .
Scientific Research Applications
1-Deoxydihydroceramide has numerous applications in scientific research:
Mechanism of Action
1-Deoxydihydroceramide acts as an endogenous chaperone lipid, binding underneath antigens and pushing them toward the T-cell receptor (TCR). This interaction is crucial for the immune response and highlights the compound’s role in cellular signaling pathways . The molecular targets and pathways involved include serine palmitoyltransferase (SPT) and other enzymes in the sphingolipid metabolism pathway .
Comparison with Similar Compounds
Similar Compounds
1-Deoxyceramide: Similar to 1-Deoxydihydroceramide but lacks the hydroxyl group at the first carbon position.
N-C16-deoxysphinganine: Another derivative of sphinganine with similar properties.
Uniqueness
This compound is unique due to its specific structure, which lacks a hydroxyl group at the first carbon position. This structural difference significantly impacts its biological functions and makes it distinct from other sphingolipids .
Properties
IUPAC Name |
N-(3-hydroxyoctadecan-2-yl)hexadecanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H69NO2/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-33(36)32(3)35-34(37)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h32-33,36H,4-31H2,1-3H3,(H,35,37) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDORUNOFOLESEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(C)NC(=O)CCCCCCCCCCCCCCC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H69NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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